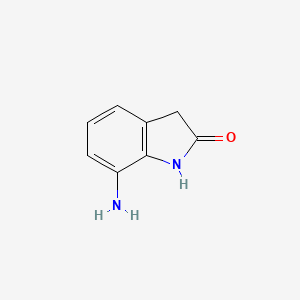

7-Aminoindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-amino-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPBTSNUXKVZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423683 | |

| Record name | 7-aminoindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25369-32-8 | |

| Record name | 7-aminoindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Aminoindolin-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 7-Aminoindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, spectroscopic profile, and synthetic methodologies, presenting it in a structured format for easy reference and comparison.

Chemical Structure and Identification

This compound, also known as 7-aminooxindole, is a bicyclic aromatic compound featuring an oxindole core with an amino group substituted at the 7-position.

| Identifier | Value |

| IUPAC Name | 7-amino-1,3-dihydroindol-2-one |

| CAS Number | 25369-32-8 |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| SMILES | C1C2=C(C(=CC=C2)N)NC1=O |

| InChI | InChI=1S/C8H8N2O/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4,9H2,(H,10,11) |

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that much of the publicly available data is computed rather than experimentally determined.

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | |

| pKa | Not available | |

| LogP (XLogP3-AA) | 0.1 | Computed by PubChem |

| Topological Polar Surface Area | 55.1 Ų | Computed by PubChem |

Spectroscopic Data

The following sections detail the available spectroscopic information for this compound, which is crucial for its identification and characterization.

Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) profile of this compound is available in the NIST Mass Spectrometry Data Center. The spectrum shows a molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocol (General): A general protocol for obtaining a mass spectrum via GC-MS involves the following steps:

-

Sample Preparation: Dissolve a small amount of the compound in a volatile solvent.

-

Injection: Inject the sample into the GC, where it is vaporized.

-

Separation: The vaporized sample travels through a capillary column, separating it from any impurities.

-

Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Infrared (IR) Spectroscopy

A vapor-phase IR spectrum of this compound is accessible through SpectraBase. Key expected vibrational frequencies include:

-

N-H stretching: Around 3400-3200 cm⁻¹ for the primary amine and the lactam N-H.

-

C=O stretching: A strong absorption around 1700-1680 cm⁻¹ for the lactam carbonyl group.

-

C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

-

C-N stretching: Around 1350-1250 cm⁻¹.

Experimental Protocol (General): A standard procedure for acquiring a vapor-phase IR spectrum is as follows:

-

Sample Preparation: The solid sample is heated under vacuum to generate a vapor.

-

Analysis: The vapor is introduced into a gas cell placed in the path of the IR beam of an FTIR spectrometer.

-

Data Acquisition: The instrument records the absorption of IR radiation at different wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals:

-

Aromatic protons on the benzene ring.

-

A singlet for the CH₂ group of the indolinone ring.

-

A broad singlet for the NH₂ protons.

-

A broad singlet for the lactam NH proton.

Expected ¹³C NMR Signals:

-

A signal for the carbonyl carbon of the lactam.

-

Signals for the aromatic carbons.

-

A signal for the CH₂ carbon of the indolinone ring.

Experimental Protocol (General for ¹H and ¹³C NMR):

-

Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Analysis: Place the NMR tube containing the sample into the NMR spectrometer.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves setting the appropriate spectral width, number of scans, and relaxation delay.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a plausible synthetic route can be conceptualized based on general methods for the synthesis of substituted indolin-2-ones. A common approach involves the reduction of a corresponding nitro-substituted precursor.

Experimental Protocol (Proposed):

-

Dissolution: Dissolve 7-nitroindolin-2-one in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Biological Activity and Signaling Pathways

The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component of many kinase inhibitors. Derivatives of indolin-2-one have been developed as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.

While specific biological targets and signaling pathway involvement for this compound are not extensively documented in the public domain, its structural similarity to known kinase inhibitors suggests it could be a valuable starting point for the design of new therapeutic agents.

Experimental Protocol (General Kinase Inhibition Assay): A common method to assess the inhibitory activity of a compound against a specific kinase is a luminescence-based assay.

-

Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound (this compound) at various concentrations.

-

Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

-

Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

-

Detection: Add a detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.

7-Aminoindolin-2-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

7-Aminoindolin-2-one, also known as 7-aminooxindole, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its indolinone core is a privileged scaffold found in numerous biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance.

Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 25369-32-8 | PubChem |

| Molecular Formula | C₈H₈N₂O | PubChem |

| Molecular Weight | 148.16 g/mol | Calculated |

| IUPAC Name | 7-amino-1,3-dihydroindol-2-one | PubChem |

| Synonyms | 7-Aminooxindole | - |

Synthesis of this compound

While various methods exist for the synthesis of substituted indolin-2-ones, a common and effective strategy for preparing this compound involves the reduction of a nitro-substituted precursor. A representative synthetic workflow is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

A representative experimental protocol for the synthesis of this compound via the reduction of 7-nitroindolin-2-one is as follows:

-

Dissolution: 7-Nitroindolin-2-one is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a reaction vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Filtration: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

Concentration: The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

Biological Significance and Applications

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. The amino group at the 7-position provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery.

Derivatives of the indolin-2-one scaffold have shown promise in several therapeutic areas:

-

Anti-inflammatory Agents: Certain indolin-2-one derivatives have been investigated as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in the inflammatory cascade.

-

Anticancer Agents: The indolin-2-one core is present in several kinase inhibitors that target signaling pathways involved in cancer cell proliferation and angiogenesis.

-

Central Nervous System (CNS) Activity: Some derivatives have been explored for their potential as cerebroprotective agents.

Potential Signaling Pathway Modulation

While specific signaling pathways directly modulated by the parent this compound are not extensively documented, its derivatives have been shown to interact with various cellular signaling cascades. The following diagram illustrates a hypothetical interaction based on the known activities of its derivatives.

Spectroscopic Profile of 7-Aminoindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 7-Aminoindolin-2-one (also known as 7-aminooxindole). The document collates known mass spectrometry data and outlines detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound in pharmaceutical and chemical research.

Spectroscopic Data Summary

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Major Mass Peaks (m/z) | 148, 120, 93 |

Table 2: 1H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data Not Available | - | - | - |

Table 3: 13C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | - |

Table 4: IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data Not Available | - |

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of spectroscopic data for aromatic heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra to elucidate the molecular structure of this compound.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher, is used for analysis.

-

1H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard single-pulse experiment is performed.

-

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is utilized.

-

A wider spectral width, typically 0-220 ppm, is required.

-

Due to the low natural abundance of 13C, a larger number of scans (typically several thousand) and a longer relaxation delay (2-5 seconds) are necessary.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is then placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

An accumulation of 16 to 32 scans is generally sufficient to obtain a high-quality spectrum.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions and intensities of the absorption bands are then analyzed to identify characteristic functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol, acetone, or dichloromethane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

-

Gas Chromatography:

-

A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to vaporize the sample.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 or HP-5ms).

-

The column temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of components.

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Impact (EI) ionization is a common method, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. This fragmentation pattern serves as a molecular fingerprint.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Synthesis and Purification of 7-Aminoindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification methods for 7-Aminoindolin-2-one, a key intermediate in the development of various pharmaceutical compounds. This document details a primary synthetic pathway, including experimental protocols and data, as well as established purification techniques to achieve high-purity material suitable for research and drug development applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with a substituted nitrophenylacetic acid. This common strategy involves the formation of the indolin-2-one core structure followed by the reduction of a nitro group to the desired amine.

Synthetic Pathway Overview

The logical workflow for the synthesis is outlined below. The process begins with the cyclization of a suitable 2-nitrophenylacetic acid derivative to form the 7-nitroindolin-2-one intermediate. This intermediate is then subjected to a reduction reaction, typically catalytic hydrogenation, to yield the final product, this compound.

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of 7-Nitroindolin-2-one

The initial step involves the intramolecular cyclization of a 2-nitrophenylacetic acid derivative. A common precursor for a similar structure, 6-chlorooxindole, is 4-chloro-2-nitrophenylacetic acid[1]. By analogy, the synthesis of 7-nitroindolin-2-one would likely start from a corresponding 2-nitrophenylacetic acid. The cyclization can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or ester, which then undergoes an intramolecular reaction.

Experimental Protocol: Cyclization to form 7-Nitroindolin-2-one (Representative)

-

Precursor: 2-Nitrophenylacetic acid.

-

Reagents: Thionyl chloride (SOCl₂), followed by a Lewis acid catalyst (e.g., AlCl₃).

-

Procedure:

-

2-Nitrophenylacetic acid is refluxed with an excess of thionyl chloride to form the corresponding acid chloride.

-

The excess thionyl chloride is removed under reduced pressure.

-

The crude acid chloride is dissolved in a suitable inert solvent (e.g., dichloromethane) and cooled.

-

A Lewis acid, such as aluminum chloride, is added portion-wise to catalyze the intramolecular Friedel-Crafts acylation.

-

The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched by carefully pouring it onto ice, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield crude 7-nitroindolin-2-one.

-

Step 2: Reduction of 7-Nitroindolin-2-one to this compound

The reduction of the nitro group at the 7-position of the indolin-2-one core is a critical step to afford the final product. Catalytic hydrogenation is a widely used and efficient method for this transformation, offering high yields and clean conversion[2][3].

Experimental Protocol: Catalytic Hydrogenation

-

Starting Material: 7-Nitroindolin-2-one.

-

Catalyst: Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C).

-

Reagents: Hydrogen gas (H₂), solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Procedure:

-

7-Nitroindolin-2-one is dissolved in a suitable solvent in a hydrogenation vessel.

-

A catalytic amount of Pt/C or Pd/C is added to the solution.

-

The vessel is purged with nitrogen and then filled with hydrogen gas to the desired pressure.

-

The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as indicated by TLC or HPLC.

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

-

Purification of this compound

To achieve the high purity required for subsequent applications, the crude this compound must be purified. The choice of purification method depends on the nature and quantity of impurities present. Common techniques include recrystallization and column chromatography.

Purification Methods Overview

The selection of a purification strategy is guided by the scale of the synthesis and the desired final purity. For laboratory-scale preparations, flash column chromatography is often employed for its high resolution. For larger quantities, recrystallization is a more practical and economical choice.

Caption: Purification strategies for this compound.

Experimental Protocol: Flash Column Chromatography

Flash column chromatography is a rapid form of preparative column chromatography that uses a positive pressure to force the eluent through the column, leading to a faster and more efficient separation[4].

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in petroleum ether or hexane is commonly used for indole derivatives. The optimal solvent system should be determined by preliminary TLC analysis.

-

Procedure:

-

A silica gel column is packed using the chosen eluent system.

-

The crude this compound is dissolved in a minimal amount of the eluent or a slightly more polar solvent and adsorbed onto a small amount of silica gel.

-

The dried silica with the adsorbed product is loaded onto the top of the packed column.

-

The column is eluted with the solvent system, and fractions are collected.

-

The fractions are analyzed by TLC, and those containing the pure product are combined and concentrated to give purified this compound.

-

Experimental Protocol: Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

-

Solvent Selection: An ideal solvent for recrystallization will dissolve the compound well at an elevated temperature but poorly at room temperature or below. A solvent pair system (e.g., ethanol/water, dichloromethane/hexane) may also be effective.

-

Procedure:

-

The crude solid is dissolved in the minimum amount of the hot recrystallization solvent.

-

If insoluble impurities are present, the hot solution is filtered.

-

The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of the cold solvent and then dried under vacuum.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound and its intermediate. (Note: The data presented here are representative and may vary based on specific experimental conditions).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Representative Yield (%) |

| 7-Nitroindolin-2-one | C₈H₆N₂O₃ | 178.15 | ~260-261 (for related 7-nitroindole-2-carboxylic acid)[5] | Yellow to brown solid | 70-80 |

| This compound | C₈H₈N₂O | 148.16 | Not available | Off-white to light brown solid | >90 (for reduction step) |

Potential Signaling Pathway Involvement

Derivatives of the indolin-2-one (oxindole) core are known to be potent inhibitors of various protein kinases. While a specific signaling pathway for this compound is not extensively documented in the available literature, its structural analogs, particularly 7-azaindole derivatives, have been investigated as multi-targeted kinase inhibitors involved in angiogenesis and tumorigenesis[6]. These inhibitors often target kinases such as ABL and SRC. The amino group at the 7-position of this compound provides a key site for further chemical modification to develop such targeted inhibitors.

Caption: Potential role of this compound derivatives in kinase inhibition.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers and drug development professionals can use this information as a starting point for their work, adapting and optimizing the described methods to suit their specific needs and scales of operation.

References

- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives via base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 7-Nitroindole-2-carboxylic acid Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Unveiling the Luminescent Potential: A Technical Guide to the Quantum Yield and Fluorescence Properties of 7-Aminoindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: Structure-Fluorescence Relationship

The fluorescence of an organic molecule like 7-Aminoindolin-2-one is intrinsically linked to its chemical structure. The indolin-2-one core provides a rigid scaffold, while the amino group at the 7-position is expected to significantly influence its photophysical properties. The lone pair of electrons on the nitrogen atom of the amino group can participate in the π-electron system of the aromatic ring, a phenomenon known as intramolecular charge transfer (ICT), which often leads to enhanced fluorescence.

Quantitative Data Summary

As no specific experimental data for this compound has been identified, the following tables are presented as templates for organizing and presenting the results once the experiments outlined in this guide are performed. For comparative purposes, data for related indole derivatives are often reported in solvents of varying polarity, such as ethanol and acetonitrile.

Table 1: Photophysical Properties of this compound

| Property | Value | Solvent |

| Absorption Maximum (λabs) | TBD nm | TBD |

| Molar Extinction Coefficient (ε) | TBD M-1cm-1 | TBD |

| Emission Maximum (λem) | TBD nm | TBD |

| Stokes Shift | TBD nm | TBD |

| Fluorescence Quantum Yield (Φf) | TBD | TBD |

| Fluorescence Lifetime (τ) | TBD ns | TBD |

Table 2: Comparison with a Reference Standard (e.g., Quinine Sulfate)

| Compound | Solvent | Excitation Wavelength (nm) | Absorbance at Excitation λ | Integrated Emission Intensity | Refractive Index of Solvent | Quantum Yield (Φf) |

| Quinine Sulfate (Standard) | 0.1 M H2SO4 | TBD | TBD | TBD | 1.33 | 0.54 |

| This compound | TBD | TBD | TBD | TBD | TBD | TBD |

Experimental Protocols

A detailed and rigorous experimental approach is crucial for obtaining accurate and reproducible data. The following protocols are based on widely accepted methodologies for characterizing fluorescent compounds.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield of this compound can be determined using the comparative method, which involves comparing its fluorescence intensity to that of a well-characterized fluorescence standard.[1] Quinine sulfate in 0.1 M sulfuric acid (Φf = 0.54) is a commonly used standard for excitation in the UV range.

Materials:

-

This compound

-

Quinine sulfate (fluorescence standard)

-

Spectroscopic grade solvents (e.g., ethanol, acetonitrile, 0.1 M H2SO4)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of this compound and the reference standard (e.g., quinine sulfate) in the desired solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. This is to avoid inner filter effects.

-

Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths) for both the sample and the standard.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstd * (msample / mstd) * (η2sample / η2std)

Where:

-

Φstd is the quantum yield of the standard.

-

msample and mstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηsample and ηstd are the refractive indices of the solvents used for the sample and the standard, respectively.

-

Measurement of Absorption and Emission Spectra

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Absorption Spectrum: Using a UV-Vis spectrophotometer, scan a range of wavelengths (e.g., 200-500 nm) to identify the wavelength of maximum absorption (λabs).

-

Emission Spectrum: Using a fluorometer, excite the sample at its λabs and scan a range of longer wavelengths to determine the wavelength of maximum emission (λem). The difference between λabs and λem is the Stokes shift.

Conclusion

The characterization of the quantum yield and fluorescence properties of this compound is a critical step in evaluating its potential as a fluorescent tool in research and drug development. By following the detailed experimental protocols outlined in this guide, researchers can obtain the necessary quantitative data to understand its photophysical behavior. The provided templates for data presentation and the workflow diagrams offer a structured approach to this investigation. Further studies could explore the effects of solvent polarity, pH, and binding to biomolecules on the fluorescence properties of this promising compound.

References

An In-depth Technical Guide to 7-Aminoindolin-2-one: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoindolin-2-one, also known as 7-aminooxindole, is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry. While the indolin-2-one (oxindole) scaffold has a rich history dating back to the 19th century, the specific discovery narrative of the 7-amino substituted variant is less defined in the historical literature. Its significance is primarily derived from its role as a key intermediate in the synthesis of a wide array of biologically active molecules, including potent kinase inhibitors for cancer therapy and agents targeting other cellular processes. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of this compound, along with a detailed experimental protocol for its preparation and an exploration of its role in the development of therapeutic agents.

Discovery and History

The history of this compound is intrinsically linked to the broader development of the indolin-2-one scaffold. The parent compound, indolin-2-one (oxindole), has been known for over a century and has been identified as a privileged scaffold in drug discovery due to its ability to interact with multiple biological targets.

A definitive "discovery" paper detailing the first synthesis of this compound is not readily identifiable in historical chemical literature. Its emergence is more evolutionary, appearing in patents and synthetic chemistry literature as a valuable intermediate. The most logical and commonly cited synthetic route to this compound is through the reduction of its nitro precursor, 7-nitroindolin-2-one. The development of reliable methods for the nitration of indolin-2-one and subsequent selective reduction of the nitro group were critical steps that made this compound readily accessible for synthetic applications.

The primary historical and ongoing importance of this compound lies in its utility as a starting material for the synthesis of more complex molecules. The amino group at the 7-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures. This has made it a cornerstone for the development of numerous compounds in drug discovery programs, particularly in the field of oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | 7-amino-1,3-dihydroindol-2-one | PubChem |

| Synonyms | 7-aminooxindole, 7-amino-2-oxoindoline | PubChem |

| CAS Number | 25369-32-8 | PubChem |

| Molecular Formula | C₈H₈N₂O | PubChem |

| Molecular Weight | 148.16 g/mol | PubChem[1] |

| Appearance | Solid (form may vary) | |

| XLogP3 | 0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 148.063662883 Da | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process starting from indolin-2-one: nitration to form 7-nitroindolin-2-one, followed by reduction of the nitro group.

Synthesis of 7-nitroindolin-2-one

The nitration of indolin-2-one can be a challenging reaction as it can lead to a mixture of isomers. However, specific reaction conditions can favor the formation of the 7-nitro derivative.

Experimental Protocol: Nitration of Indolin-2-one

This protocol is a representative method and may require optimization based on specific laboratory conditions and desired scale.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve indolin-2-one in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.

-

Nitrating Agent Preparation: Separately, prepare a nitrating mixture, typically a combination of nitric acid and sulfuric acid.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of indolin-2-one while maintaining the low temperature and stirring vigorously. The reaction is exothermic and careful control of the temperature is crucial to minimize the formation of byproducts.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The solid precipitate, which is the crude 7-nitroindolin-2-one, is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield pure 7-nitroindolin-2-one.

Reduction of 7-nitroindolin-2-one to this compound

The reduction of the nitro group to an amine can be accomplished using various reducing agents. Catalytic hydrogenation is a common and efficient method.

Experimental Protocol: Catalytic Hydrogenation of 7-nitroindolin-2-one

This protocol is a representative method and may require optimization based on specific laboratory conditions and desired scale.

-

Reaction Setup: In a hydrogenation vessel, suspend 7-nitroindolin-2-one in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

-

Hydrogenation: The vessel is then purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere at a specified pressure (e.g., atmospheric pressure or higher). The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reduction is monitored by the uptake of hydrogen and/or by analytical techniques like TLC or HPLC.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate, containing the product, is then concentrated under reduced pressure.

-

Purification: The resulting crude this compound can be purified by recrystallization or column chromatography to obtain the final product of high purity.

Caption: Synthetic pathway to this compound.

Role in Drug Discovery and Development

This compound itself is not known to possess significant biological activity. Its primary role in the pharmaceutical industry is that of a versatile chemical intermediate. The presence of the amino group at the 7-position allows for a wide range of chemical modifications, enabling the synthesis of extensive libraries of compounds for high-throughput screening and lead optimization.

Derivatives of this compound have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. For instance, the indolin-2-one core is a well-established pharmacophore for tyrosine kinase inhibitors. By modifying the 7-amino group, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.

While specific signaling pathways directly modulated by this compound are not documented, the pathways targeted by its derivatives are numerous and clinically relevant. These include pathways involved in cell proliferation, angiogenesis, and apoptosis.

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a foundational molecule in modern medicinal chemistry. While its own history is not marked by a singular discovery event, its importance has grown steadily with the increasing demand for novel and effective therapeutic agents. The synthetic accessibility of this compound, coupled with the reactivity of its amino group, ensures its continued use as a key building block in the design and synthesis of future generations of drugs, particularly in the realm of targeted cancer therapies. This guide has provided a comprehensive overview of its known history, physicochemical characteristics, and a detailed protocol for its synthesis, underscoring its pivotal role for researchers and professionals in the field of drug development.

References

Potential Biological Activities of 7-Aminoindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds, particularly as kinase inhibitors.[1] This technical guide focuses on the potential biological activities of a specific derivative, 7-Aminoindolin-2-one. While direct and extensive research on this particular molecule is limited, the wealth of data on its close analogs and derivatives provides a strong foundation for predicting its biological potential. This document will explore these potential activities, supported by data from related compounds, and provide detailed experimental protocols for assessing these activities. The presence of an amino group at the 7-position is of particular interest, as it can significantly influence the molecule's physicochemical properties, such as basicity and hydrogen bonding capacity, which in turn can affect its interaction with biological targets.

Potential Biological Activities

Based on the activities of structurally related indolin-2-one and 7-azaindole derivatives, this compound is predicted to exhibit a range of biological effects, including anticancer, anti-inflammatory, and kinase inhibitory activities.

Anticancer Activity

The indolin-2-one core is a well-established pharmacophore in the design of anticancer agents. Numerous derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.

Table 1: Anticancer Activity of Selected Indolin-2-one Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

| Hydrazonoindolin-2-one derivatives | Lung (A-549), Colon (HT-29), Breast (ZR-75) | Potent anti-proliferative activity | [2] |

| Arylidene indolin-2-ones | Breast (MCF-7) | Promising pharmaceuticals | [3] |

| 7-Azaindole derivative (7-AID) | Cervical (HeLa), Breast (MCF-7, MDA MB-231) | Effective DDX3 inhibition in a dose-dependent manner | [4] |

| Indolin-2-one derivatives (designed from indirubin) | Colon (HCT-116), Triple-negative breast cancer (MDA-MB-231) | Significant inhibition, with some compounds showing IC50 values at the submicromolar level | [1] |

| 7-Azaindole derivatives | Human myeloblastic leukaemia (HL-60) | Cytotoxic activity | [5] |

The proposed anticancer mechanism for many indolin-2-one derivatives involves the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition

A primary mechanism through which indolin-2-one derivatives exert their anticancer effects is the inhibition of various protein kinases. The 7-azaindole scaffold, a close analog of the this compound core, has been a key component in the development of potent kinase inhibitors.

Table 2: Kinase Inhibitory Activity of Selected Indolin-2-one and 7-Azaindole Derivatives

| Compound | Target Kinase(s) | Potency | Reference |

| 7-Azaindole derivatives with benzocycloalkanone motifs | CDK9/CyclinT, Haspin kinase | IC50 in the micromolar to nanomolar range | [6] |

| Indolin-2-one derivatives | Cyclin-Dependent Protein Kinase 8 (CDK8) | Novel inhibitors | [7] |

| 7-Azaindole derivatives | ABL/SRC | Potent dual inhibitors | [8] |

The amino group at the 7-position of this compound could potentially form key hydrogen bonds within the ATP-binding pocket of various kinases, contributing to its inhibitory activity.

Anti-inflammatory Activity

Derivatives of indole-2-one and 7-aza-2-oxindole have been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines in immune cells.[9][10]

Table 3: Anti-inflammatory Activity of Selected Indole-2-one and 7-Aza-2-oxindole Derivatives

| Compound Series | Assay | Key Findings | Reference |

| Indole-2-one and 7-aza-2-oxindole derivatives | Inhibition of LPS-stimulated TNF-α and IL-6 release in RAW264.7 macrophages | Several compounds showed significant inhibitory activity | [9][10] |

The anti-inflammatory effects of these compounds are often linked to the modulation of signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Signaling Pathways

The potential biological activities of this compound are likely mediated through its interaction with key signaling pathways implicated in cancer and inflammation.

Caption: VEGFR2 Signaling Pathway.

Caption: LPS-induced Inflammatory Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Anticancer Activity: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[11][12][13][14][15]

Materials:

-

Cancer cell lines (e.g., A-549, MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value.

Caption: MTT Assay Experimental Workflow.

Anti-inflammatory Activity: Measurement of TNF-α and IL-6 Release

This protocol measures the inhibitory effect of a compound on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.[9][10][16][17][18][19][20]

Materials:

-

RAW264.7 macrophage cell line

-

Complete growth medium (DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

ELISA kits for mouse TNF-α and IL-6

-

24-well plates

Procedure:

-

Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete growth medium.

-

Incubate for 24 hours at 37°C.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

Collect the cell culture supernatants and centrifuge to remove cell debris.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Determine the cell viability of the remaining cells using the MTT assay to rule out cytotoxicity.

-

Calculate the percentage inhibition of cytokine release.

Kinase Inhibition: VEGFR-2 Phosphorylation Assay

This assay determines the ability of a compound to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in response to VEGF stimulation.[21][22][23][24][25]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

This compound (dissolved in DMSO)

-

Recombinant human VEGF

-

Cell lysis buffer

-

Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

-

Western blot reagents and equipment

Procedure:

-

Culture HUVECs to near confluency in 6-well plates.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting using the anti-phospho-VEGFR-2 and anti-total-VEGFR-2 antibodies.

-

Visualize the protein bands and quantify the band intensities.

-

Calculate the ratio of phosphorylated VEGFR-2 to total VEGFR-2 to determine the inhibition of phosphorylation.

Conclusion

While direct experimental evidence for the biological activities of this compound is not yet abundant, the extensive research on its structural analogs strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The presence of the 7-amino group offers a key point for chemical modification to optimize potency and selectivity against various biological targets. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of its anticancer, anti-inflammatory, and kinase inhibitory properties. Further investigation into this promising molecule is warranted to fully elucidate its therapeutic potential.

References

- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of indolin-2-one derivatives as novel cyclin-dependent protein kinase 8 (CDK8) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. frontiersin.org [frontiersin.org]

- 18. dovepress.com [dovepress.com]

- 19. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]

- 20. The use of low-dose naltrexone (LDN) as a novel anti-inflammatory treatment for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phosphorylation of VEGFR-2 [bio-protocol.org]

- 22. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 23. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 24. ascopubs.org [ascopubs.org]

- 25. mesoscale.com [mesoscale.com]

7-Aminoindolin-2-one Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, pharmacological activities, and therapeutic potential of 7-aminoindolin-2-one derivatives and their analogs.

This technical guide provides a comprehensive overview of this compound derivatives and their analogs, a class of compounds that has garnered significant interest in the field of drug discovery due to their diverse pharmacological activities. These compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, primarily through their ability to modulate key signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their synthesis, mechanism of action, and therapeutic applications, supported by quantitative data, experimental protocols, and pathway diagrams.

Core Structure and Synthesis

The this compound core, also known as 7-aminooxindole, is a versatile scaffold amenable to a wide range of chemical modifications. The synthetic versatility of this heterocyclic system allows for the generation of diverse libraries of derivatives with distinct biological profiles.

A general synthetic approach to this compound derivatives involves the cyclization of appropriately substituted anilines. For instance, hydrazonoindolin-2-one derivatives can be synthesized through the condensation of isatin-hydrazones with various aldehydes in the presence of a catalytic amount of acetic acid. Thiazolo-indolin-2-one derivatives can be prepared via acid or base-catalyzed condensation or by reacting thiosemicarbazone intermediates with electrophilic reagents. The synthesis of 7-aza-2-oxindole derivatives often involves the reaction of substituted amines with 5-chloroisatin.

Pharmacological Activities and Mechanisms of Action

This compound derivatives exhibit a broad spectrum of biological activities, which are summarized below.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds. Many derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.

Mechanism of Action: The primary anticancer mechanism of many this compound derivatives is the inhibition of protein kinases. These compounds often target the ATP-binding site of kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key kinase targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of these receptor tyrosine kinases (RTKs) disrupts downstream signaling pathways, leading to the suppression of tumor angiogenesis and growth. Sunitinib, a multi-kinase inhibitor based on the indolin-2-one scaffold, is a prime example of a drug that targets these receptors.

-

Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Inhibition of Aurora kinases, particularly Aurora B, can lead to defects in chromosome segregation and ultimately, apoptosis.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Some derivatives have been shown to modulate the MAPK signaling cascade, which is frequently dysregulated in cancer. This can involve the activation of p38 and JNK, leading to apoptosis.

-

Thioredoxin Reductase (TrxR): Certain indolin-2-one compounds can inhibit TrxR, an enzyme involved in redox homeostasis. Inhibition of TrxR leads to increased oxidative stress and activation of apoptosis signal-regulating kinase 1 (ASK1), triggering apoptotic cell death.

dot

Anti-inflammatory Activity

Several this compound and 7-aza-2-oxindole derivatives have demonstrated significant anti-inflammatory properties.

Mechanism of Action: The anti-inflammatory effects are primarily mediated by the inhibition of pro-inflammatory mediators in macrophages. Upon stimulation with lipopolysaccharide (LPS), macrophages produce inflammatory cytokines and enzymes. These derivatives can suppress the production of:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-6 (IL-6)

-

Cyclooxygenase-2 (COX-2)

-

Prostaglandin E synthase (PGES)

-

Inducible nitric oxide synthase (iNOS)

This suppression is often linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

dot

Antimicrobial Activity

Certain derivatives, particularly those incorporating a thiazole moiety, have shown promising antibacterial and antibiofilm activities against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: The antimicrobial activity of these compounds can be attributed to the inhibition of essential bacterial enzymes. One key target is dihydrofolate reductase (DHFR) , an enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria. By inhibiting DHFR, these compounds disrupt bacterial growth and replication. Some derivatives also interfere with bacterial quorum sensing , a cell-to-cell communication system that regulates virulence and biofilm formation.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of representative this compound derivatives and analogs.

Table 1: Anticancer Activity (IC50 in µM)

| Compound Class | Derivative | A-549 (Lung) | HT-29 (Colon) | ZR-75 (Breast) | HCT-116 | MDA-MB-231 | Reference |

| Hydrazonoindolin-2-one | 5b | >50 | 4.37 | >50 | - | - | [1] |

| 5c | 2.53 | >50 | >50 | - | - | [1] | |

| 7b | 2.14 | >50 | >50 | - | - | [1] | |

| 10e | 4.66 | >50 | >50 | - | - | [1] | |

| Indolin-2-one | 1c | - | - | - | <1 | Potent | [2] |

| 1h | - | - | - | <1 | - | [2] | |

| 2c | - | - | - | - | Potent | [2] |

Table 2: Antimicrobial Activity (MIC in µg/mL)

| Compound Class | Derivative | S. aureus | MRSA | VRE | MRSE | Reference |

| Quinoline-2-one | 6c | - | 0.75 | 0.75 | 2.50 | [3] |

| 6l | - | - | - | - | [3] | |

| 6o | - | - | - | - | [3] | |

| 2-Aminopyridine | 2c | 0.039 | - | - | - | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

Synthesis of Hydrazonoindolin-2-one Derivatives

dot

Procedure:

-

A mixture of equimolar quantities of the appropriate isatin-hydrazone (2 mmol) and aldehyde (2 mmol) is prepared in 30 mL of methanol.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is refluxed for 4 hours.

-

After reflux, the mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, dried, and crystallized from an ethanol/dimethylformamide (EtOH/DMF) solvent system to yield the pure hydrazonoindolin-2-one derivative.[1]

In Vitro Kinase Inhibition Assay (General Protocol)

Materials:

-

Purified recombinant kinase

-

Kinase substrate (e.g., a generic peptide or protein)

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Kinase reaction buffer

-

Test compounds (this compound derivatives)

-

Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a microplate, add the purified kinase, the substrate, and the kinase reaction buffer.

-

Add the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the kinase activity. This can be done by measuring the amount of phosphorylated substrate (e.g., using a phosphospecific antibody in an ELISA format or by detecting the remaining ATP).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Anti-inflammatory Activity Assay in Macrophages

Cell Line: RAW 264.7 murine macrophage cell line.

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubate for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the levels of inflammatory mediators (e.g., TNF-α, IL-6, nitric oxide) in the supernatant using appropriate methods such as ELISA for cytokines and the Griess assay for nitric oxide.

-

Determine the concentration-dependent inhibitory effect of the test compounds on the production of these mediators.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 16-20 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with significant therapeutic potential across multiple disease areas. Their synthetic tractability allows for the creation of diverse chemical libraries, and their ability to modulate key signaling pathways provides a strong basis for the development of novel drugs. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and optimize these compounds for clinical applications. Future research should focus on improving the selectivity and pharmacokinetic properties of these derivatives to enhance their efficacy and safety profiles.

References

- 1. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Indolin-2-One Scaffold: A Privileged Structure in Drug Discovery and its Molecular Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolin-2-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. While "7-Aminoindolin-2-one" represents a specific functionalization of this core, its detailed molecular mechanism of action is not extensively characterized in publicly available literature. However, the broader class of indolin-2-one derivatives has been the subject of intensive research, revealing a diverse range of molecular targets and mechanisms of action. This guide will provide an in-depth overview of the well-established mechanisms of action for prominent indolin-2-one-based compounds, serving as a foundational understanding for researchers exploring this chemical space.

Indolin-2-Ones as Inhibitors of Thioredoxin Reductase

A significant number of indolin-2-one derivatives have been identified as potent inhibitors of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system. The Trx system, which also includes thioredoxin (Trx) and NADPH, is crucial for maintaining cellular redox homeostasis and is often overexpressed in cancer cells, making it an attractive target for anticancer drug development.[1]

Molecular Mechanism of Action

Indolin-2-one-based inhibitors of TrxR typically act by covalently modifying the active site of the enzyme. This leads to an accumulation of oxidized Trx, which in turn disrupts the cellular redox balance and triggers downstream signaling events culminating in apoptosis.[1] The inhibition of TrxR by these compounds can lead to the activation of p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways, ultimately resulting in programmed cell death.[1]

Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the inhibition of TrxR by indolin-2-one derivatives.

Caption: Inhibition of TrxR by indolin-2-one derivatives.

Quantitative Data

The inhibitory potency of various indolin-2-one derivatives against TrxR is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative data for this class of compounds.

| Compound Class | Target Enzyme | IC50 (µM) | Cell Line | Reference |

| Arylideneindolin-2-ones | Thioredoxin Reductase | 0.5 - 10 | Various Cancer Cells | [1] |

Experimental Protocols

Thioredoxin Reductase (TrxR) Activity Assay:

-

Principle: The activity of TrxR is measured spectrophotometrically by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), with an absorbance maximum at 412 nm.

-

Procedure:

-

Recombinant human TrxR is incubated with varying concentrations of the indolin-2-one inhibitor in a reaction buffer containing NADPH.

-

The reaction is initiated by the addition of DTNB.

-

The increase in absorbance at 412 nm is monitored over time using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

-

Indolin-2-Ones as Dual Inhibitors of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)

Another important class of indolin-2-one derivatives exhibits dual inhibitory activity against 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[2][3] These enzymes are key players in the arachidonic acid cascade, which is central to inflammation.[2][3] 5-LOX is involved in the synthesis of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[2][3] Dual inhibition of these enzymes offers a synergistic anti-inflammatory effect.

Molecular Mechanism of Action

Indoline-based dual inhibitors of 5-LOX and sEH typically bind to the active sites of both enzymes, preventing the binding of their natural substrates.[3] By inhibiting 5-LOX, these compounds reduce the production of pro-inflammatory leukotrienes. Simultaneously, by inhibiting sEH, they increase the levels of anti-inflammatory EETs.[2][3]

Signaling Pathway

The following diagram depicts the role of indolin-2-one derivatives in modulating the arachidonic acid pathway.

Caption: Dual inhibition of 5-LOX and sEH by indolin-2-one derivatives.

Quantitative Data

The inhibitory activities of dual 5-LOX/sEH inhibitors are determined by their IC50 values against each enzyme.

| Compound Class | Target Enzyme | IC50 (µM) | Assay System | Reference |

| Indoline-based compounds | 5-Lipoxygenase (5-LOX) | 0.1 - 5 | Cell-based or purified enzyme | [2] |

| Indoline-based compounds | Soluble Epoxide Hydrolase (sEH) | 0.01 - 1 | Purified enzyme | [2] |

Experimental Protocols

5-Lipoxygenase (5-LOX) Inhibition Assay:

-

Principle: The activity of 5-LOX is determined by measuring the formation of its product, leukotriene B4 (LTB4), from arachidonic acid.

-

Procedure:

-

Human polymorphonuclear leukocytes (PMNLs) or a purified 5-LOX enzyme preparation is pre-incubated with the test compound.

-

The reaction is initiated by the addition of arachidonic acid and the calcium ionophore A23187.

-

After incubation, the reaction is stopped, and the amount of LTB4 produced is quantified using an enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

-

The IC50 value is calculated from the dose-response curve.

-

Soluble Epoxide Hydrolase (sEH) Inhibition Assay:

-

Principle: The activity of sEH is measured by monitoring the hydrolysis of a fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).

-

Procedure:

-

Recombinant human sEH is incubated with the indolin-2-one inhibitor in a reaction buffer.

-

The fluorescent substrate CMNPC is added to initiate the reaction.

-

The increase in fluorescence, resulting from the hydrolysis of the substrate, is measured over time using a fluorescence plate reader.

-

The IC50 value is determined by analyzing the inhibition of enzyme activity at different inhibitor concentrations.

-

Conclusion

The indolin-2-one scaffold serves as a versatile template for the design of potent and selective inhibitors of various biologically important enzymes. The examples of thioredoxin reductase and dual 5-LOX/sEH inhibitors highlight the diverse therapeutic potential of this chemical class, spanning from oncology to inflammatory diseases. While the specific molecular mechanism of this compound remains to be fully elucidated, the extensive research on related derivatives provides a strong foundation for future investigations into its biological activities and therapeutic applications. Further studies are warranted to characterize the precise molecular targets and signaling pathways modulated by this compound and its analogues to unlock their full therapeutic potential.

References

- 1. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 7-Aminoindolin-2-one as a Fluorescent Probe in Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoindolin-2-one and its derivatives represent a promising class of fluorescent probes for cellular imaging. The indolin-2-one core structure provides a versatile scaffold for the development of fluorophores with sensitivity to their microenvironment. These probes can be designed to exhibit changes in their fluorescent properties, such as intensity or emission wavelength, in response to specific cellular events like changes in pH, ion concentration, or enzyme activity. Their application in live-cell imaging allows for the real-time visualization of dynamic cellular processes, making them valuable tools in basic research and drug discovery. This document provides an overview of the potential applications and detailed protocols for the use of this compound as a fluorescent probe in cell imaging. The protocols provided are based on general methodologies for similar indole-based fluorescent probes and should be optimized for specific experimental conditions.

Photophysical and Cytotoxicity Data

The successful application of a fluorescent probe is dependent on its photophysical properties and its impact on cell viability. The following tables summarize representative data for indole-based fluorescent probes, which can serve as a reference for the expected performance of this compound.

Table 1: Representative Photophysical Properties of Indole-Based Fluorescent Probes

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent/Condition |

| Indole Derivative 1 | 425 | 483 | 0.58 | 5,400 | PBS (pH 7.4) |

| Indole Derivative 2 | 441 | 497 | 0.65 | 7,000 | PBS (pH 7.4) |